molecular formula C2H6N4O B105422 Guanylurea CAS No. 141-83-3

Guanylurea

Cat. No. B105422
CAS RN: 141-83-3
M. Wt: 102.1 g/mol
InChI Key: SQSPRWMERUQXNE-UHFFFAOYSA-N
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Description

Guanylurea is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that can be synthesized through different reactions and has been analyzed for its thermal behavior, electronic structure, and potential use in energetic materials and optical applications.

Synthesis Analysis

The synthesis of guanylurea derivatives has been explored in several studies. For instance, guanylurea dicyanamide has been synthesized by an ion exchange reaction in an aqueous solution . Similarly, guanylurea dinitramide, also known as GUDN or FOX-12, has been synthesized and assessed for its pyrolysis mechanism . The reaction of cyanoguanidine with various acids has yielded guanylurea salts such as chloride, sulfate, nitrate, and perchlorate, which have been further reacted to form a new family of energetic salts .

Molecular Structure Analysis

The molecular structure of guanylurea and its derivatives has been characterized using techniques such as single-crystal X-ray diffraction , Raman spectroscopy , and quantum chemical methods . These studies have revealed details about the molecular geometry, electron delocalization, and the presence of intra- and intermolecular hydrogen bonding, which are crucial for understanding the properties and reactivity of guanylurea compounds .

Chemical Reactions Analysis

Guanylurea compounds undergo various chemical reactions upon heating. For example, the thermal conversion of guanylurea dicyanamide leads to the formation of graphitic carbon nitride through a sequence of thermally induced addition, cyclization, and elimination reactions . The pyrolysis of GUDN results in the generation of guanidium nitrate and cyanuric acid through solid-phase reactions . The decomposition of GUDN has also been studied using theoretical simulations and experimental methods, revealing the formation of various gases and fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanylurea compounds have been extensively studied. Thermal analysis has been used to investigate the thermal behavior of these compounds . The electronic structure and reactivity have been analyzed using quantum chemical methods, revealing the influence of tautomerism and solvent effects on the stability of guanylurea . The potential of guanylurea(1+) hydrogen phosphite for optical applications has been recognized due to its phase-matchable properties for second harmonic generation . Additionally, the crystal structure and spectroscopic analyses have provided evidence of the influence of hydrogen bonding on the π-electron delocalization . The energetic properties of guanylurea salts have been characterized, and their potential as low-energy monopropellants has been evaluated .

Safety And Hazards

Guanylurea is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The entire regulation of guanylurea metabolic genes, which are encoded in three separate regions of the genome, is complex and will be examined in detail in a future study . More studies focusing on further parameters and other species are highly needed for a more profound environmental risk assessment of guanylurea .

properties

IUPAC Name

diaminomethylideneurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSPRWMERUQXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17675-60-4 (unspecified phosphate), 5338-16-9 (sulfate[1:1]), 591-01-5 (sulfate[2:1]), 7182-80-1 (unspecified sulfate), 926-72-7 (mono-hydrochloride)
Record name Guanidine carboxamide
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DSSTOX Substance ID

DTXSID3043811
Record name Guanidine carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanylurea

CAS RN

141-83-3
Record name Guanylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-83-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(aminoiminomethyl)-
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Record name Guanidine carboxamide
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Record name Amidinourea
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Record name DICYANDIAMIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,450
Citations
M Scheurer, A Michel, HJ Brauch, W Ruck, F Sacher - Water research, 2012 - Elsevier
… biologically degraded to guanylurea in wastewater treatment … to remove metformin and guanylurea from surface water … and several μg/L for guanylurea but can reach elevated average …
Number of citations: 248 www.sciencedirect.com
C Trautwein, JD Berset, H Wolschke… - Environment international, 2014 - Elsevier
… Guanylurea in drinking, surface, sewage and seawater. Limits of quantification (LOQ) ranging from 2–10 ng/L allowed the detection of Metformin and Guanylurea … and Guanylurea could …
Number of citations: 166 www.sciencedirect.com
CI Kosma, DA Lambropoulou, TA Albanis - Water research, 2015 - Elsevier
… guanylurea in the effluents (bql-627 ng/L) of the wastewater treatment plants, with Metformin/Guanylurea … for guanylurea since it is continuously released into the aquatic …
Number of citations: 94 www.sciencedirect.com
JO Straub, DJ Caldwell, T Davidson, V D'Aco… - Chemosphere, 2019 - Elsevier
Metformin (MET) is a pharmaceutical with very high use worldwide that is excreted in unchanged form, leading to concern about potential aquatic life impacts associated with MET, and …
Number of citations: 43 www.sciencedirect.com
BV Lotsch, W Schnick - Chemistry of materials, 2005 - ACS Publications
Guanylurea dicyanamide, [(H 2 N)C( O)NHC(NH 2 ) 2 ][N(C⋮N) 2 ], has been synthesized by ion exchange reaction in aqueous solution and structurally characterized by single-crystal X…
Number of citations: 127 pubs.acs.org
LJ Tassoulas, A Robinson, B Martinez-Vaz… - Applied and …, 2021 - Am Soc Microbiol
… degrades guanylurea. The genome was sequenced, and the genes involved in guanylurea … This knowledge advances the idea that guanylurea is not a dead-end product and will allow …
Number of citations: 11 journals.asm.org
GA Elizalde-Velázquez, LM Gómez-Oliván… - Science of the Total …, 2021 - Elsevier
… drug is bacterially transformed to guanylurea, which occurs at … to investigate the impact of guanylurea on the embryonic … , 50,000, 75,000 μg/L guanylurea until 96 h post fertilization. …
Number of citations: 23 www.sciencedirect.com
C Trautwein, K Kümmerer - Chemosphere, 2011 - Elsevier
Active pharmaceutical ingredients as well as personal care products are detected in increasing prevalence in different environmental compartments such as surface water, groundwater …
Number of citations: 182 www.sciencedirect.com
E Ussery, KM Nielsen, Z Pandelides… - Environmental …, 2019 - Wiley Online Library
… medaka appeared to be more sensitive to guanylurea exposure in the present study, with the most marked effects observed in males exposed to the guanylurea–metformin mixture. It is …
Number of citations: 28 setac.onlinelibrary.wiley.com
GA Elizalde-Velázquez, LM Gómez-Oliván… - Science of the Total …, 2022 - Elsevier
Recent studies have shown guanylurea (GUA) alters the growth and development of fish, induces oxidative stress, and disrupts the levels and expression of several genes, metabolites, …
Number of citations: 17 www.sciencedirect.com

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